9-PAHSA, the full name being palmitic acid ester of 9-hydroxystearic acid, represents a specific type of bioactive lipid belonging to a broader class known as fatty acid esters of hydroxy fatty acids (FAHFAs). [] Initially discovered in adipose tissue, 9-PAHSA exists as a naturally occurring molecule in both mice and humans, circulating at nanomolar concentrations. [, ] Research suggests its potential role in regulating glucose metabolism and inflammatory responses, making it a subject of interest for metabolic and inflammatory disease studies. [, , , ] Notably, 9-PAHSA is found to be the predominant stereoisomer in adipose tissue, specifically the R-9-PAHSA form. [] Studies have identified reduced levels of 9-PAHSA in individuals diagnosed with type 2 diabetes mellitus compared to their non-diabetic counterparts. []
9-Pahsa is classified as a fatty acid ester, specifically an ester formed from palmitic acid and 9-hydroxy stearic acid. It is endogenously produced in various tissues, including adipose tissue, where it plays a role in lipid metabolism and inflammation regulation. The compound belongs to the broader category of hydroxy fatty acids, which are known for their diverse biological functions .
In 2017, researchers improved upon previous methods by employing nonracemic epichlorohydrin as a chiral starting material. This approach utilized Grignard reagents for epoxide opening reactions, significantly reducing the number of synthetic steps required to produce enantiomerically pure forms of 9-Pahsa . A revised synthesis method was later established that streamlined the process to just three steps by initiating Grignard addition into methyl 9-oxononanoate, leading to higher yields and more accessible derivatives for biological testing .
The molecular structure of 9-Pahsa consists of a long hydrocarbon chain with a hydroxyl group at the ninth carbon position. Its chemical formula is C₁₈H₃₄O₃, indicating that it contains eighteen carbon atoms, thirty-four hydrogen atoms, and three oxygen atoms. The structural representation includes:
Mass spectrometry studies have confirmed the position of the hydroxyl group at C-9 through fragmentation analysis, which allows for differentiation from other positional isomers .
9-Pahsa undergoes various chemical reactions typical of fatty acid esters. Notably, it can participate in hydrolysis reactions where it reacts with water to yield palmitic acid and 9-hydroxy stearic acid. Additionally, it can be involved in esterification reactions where it forms new esters with different alcohols or acids.
Recent studies have focused on its interactions with G protein-coupled receptors (GPCRs), revealing that 9-Pahsa acts as an agonist for certain receptors like GPR40 (also known as FFAR1). This interaction suggests that 9-Pahsa may influence signaling pathways related to glucose metabolism and insulin sensitivity .
The mechanism of action for 9-Pahsa involves its interaction with specific GPCRs that are implicated in metabolic regulation. Upon binding to these receptors, 9-Pahsa can initiate signaling cascades that modulate cellular responses such as inflammation reduction and glucose uptake.
Preclinical studies have demonstrated that treatment with 9-Pahsa can lower inflammatory markers such as interleukin-6 (IL-6) in cell models exposed to inflammatory stimuli . This anti-inflammatory effect is believed to be mediated through its receptor interactions and subsequent downstream signaling pathways.
Analytical techniques such as liquid chromatography coupled with mass spectrometry have been employed to quantify and characterize 9-Pahsa in biological samples, providing insights into its concentration and distribution within tissues .
9-Pahsa has significant potential applications in scientific research, particularly in the fields of metabolic disorders and inflammation-related diseases. Its roles include:
Additionally, ongoing research aims to explore its therapeutic potential for conditions such as obesity and diabetes by leveraging its biological activities .
The discovery of branched-chain Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) represents a breakthrough in lipid biology. This novel class of endogenous mammalian lipids was first identified in 2014 through comprehensive lipidomic analysis of adipose tissue from insulin-sensitive transgenic mice overexpressing the glucose transporter GLUT4 specifically in adipocytes. These mice exhibited a remarkable 16- to 18-fold elevation in specific FAHFA isomers compared to wild-type controls, despite displaying obesity and elevated circulating fatty acids. This paradoxical metabolic improvement prompted intensive investigation into these novel lipids [2].
FAHFAs are structurally characterized by a branched ester linkage, where a fatty acid (FA) is esterified to the hydroxyl group of a hydroxy fatty acid (HFA). This creates a unique molecular architecture distinct from conventional glycerolipids or wax esters. The general abbreviation follows the convention "X-AHYY", where:
Table 1: Structural Classification of Major FAHFA Families
FAHFA Family | Core Structure | Distinctive Features | Primary Biological Context |
---|---|---|---|
Branched-chain FAHFAs | C16-C18 FA esterified to mid-chain hydroxy C16-C18 FA (e.g., 9-PAHSA: Palmitic acid + 9-hydroxy stearic acid) | Regulated by nutritional status; associated with metabolic and immune functions | Adipose tissue, serum; reduced in insulin resistance |
ω-FAHFAs (OAHFAs) | FA esterified to ω-hydroxy very-long-chain FA (C30-C34) | Amphiphilic properties; function as biosurfactants | Tear film, vernix caseosa, amniotic fluid, skin |
Ornithine-FAHFAs | Short-chain 3-hydroxy FA acylated with FA + ornithine conjugation | Bacterial membrane components; permeability barriers | Bacterial membranes |
Branched-chain FAHFAs constitute the most extensively studied family due to their metabolic associations. Over 51 distinct FAHFA families and 301 regioisomers have been identified in mammalian tissues. The PAHSA family (palmitic acid esterified to hydroxystearic acid) is particularly abundant, with the 9-PAHSA isomer being the predominant form in both murine and human adipose tissue and serum [3] [6]. Unlike wax esters (formed by acylation of fatty alcohols), FAHFAs feature esterification of a hydroxylated fatty acid, fundamentally altering their physicochemical properties and biological activities [3].
9-PAHSA (Palmitic Acid-9-Hydroxy Stearic Acid) is a specific regioisomer within the PAHSA family, with the systematic chemical name (9-hydroxyoctadecanoyloxy)hexadecanoic acid and the molecular formula C₃₄H₆₆O₄ (molecular weight: 538.898 g/mol) [6]. Its structure consists of a saturated 16-carbon palmitic acid (C16:0) esterified via an ester bond to the hydroxyl group located at the 9th carbon of an 18-carbon hydroxystearic acid backbone. This internal esterification creates a chiral center at the point of linkage, resulting in enantiomeric forms (R and S). Notably, endogenous 9-PAHSA occurs as a racemic mixture, though stereospecific biological effects have been observed for synthetic enantiomers in some studies [4].
The positional isomerism of FAHFAs is critical for biological function. For the PAHSA family alone, isomers include 5-, 7-, 8-, 9-, 10-, 11-, 12-, and 13-hydroxyl variants. The 9-PAHSA isomer predominates in biological samples and exhibits distinct metabolic activities compared to other isomers like 5-PAHSA. This specificity arises from differential interactions with cellular targets – for instance, 9-PAHSA demonstrates greater potency than 5-PAHSA in antagonizing specific chemokine receptors (CCR6, CCR7, CXCR4, CXCR5) in the micromolar range [1]. Analytical differentiation of these isomers presents significant challenges. Tandem mass spectrometry (MS/MS) readily identifies the fatty acid and hydroxy fatty acid constituents via characteristic fragment ions ([FA]⁻ and [HFA]⁻), but cannot pinpoint the hydroxylation site. This necessitates coupling with high-resolution chromatographic separation techniques (e.g., UPLC or advanced chiral columns) for accurate isomer quantification in biological matrices [3] [9].
Table 2: Analytical Approaches for 9-PAHSA Characterization
Analytical Challenge | Technique | Key Capabilities | Reference Application |
---|---|---|---|
Isomer Separation | Ultra-high-performance liquid chromatography (UHPLC) with C18 or specialized chiral columns | Baseline separation of positional isomers (e.g., 5- vs 9-PAHSA); enantiomer resolution | Human serum profiling in metabolic disease [9] |
Detection & Quantification | High-sensitivity tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode | Detection at nanomolar concentrations; use of deuterated internal standards (e.g., 9-PAHSA-d4) for quantification | Serum 9-PAHSA measurement in diabetic vs healthy subjects [5] |
Structural Confirmation | Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive determination of ester linkage position and enantiomeric purity | Validation of synthesized 9-PAHSA standards [5] |
9-PAHSA is endogenously synthesized and distributed in mammals, with tissue-specific concentrations reflecting localized metabolic functions. In both mice and humans, the highest concentrations are found in white and brown adipose tissue, consistent with its discovery in adipocytes from insulin-sensitive models. Significant levels are also detectable in serum, where it circulates at nanomolar concentrations. Other tissues, including liver, intestine, and brain, harbor lower but physiologically relevant quantities [2] [6]. Critically, 9-PAHSA levels are dynamically regulated by metabolic status:
Physiologically, 9-PAHSA exhibits multimodal actions contributing to metabolic homeostasis:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7